6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine
Description
Properties
CAS No. |
61378-99-2 |
|---|---|
Molecular Formula |
C10H9BrOS |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2,3-dihydro-1,4-oxathiine |
InChI |
InChI=1S/C10H9BrOS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,7H,5-6H2 |
InChI Key |
WMCXFLOBVVNNQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
[4+2] Cycloaddition of Benzyl 1-Alkynyl Sulfones and Aryl Aldehydes
The most widely documented method involves the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions. This protocol, detailed by recent studies, produces 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides with exclusive trans stereochemistry at the 2,3-diaryl positions. For the target compound, 4-bromobenzaldehyde serves as the aryl aldehyde component, while the benzyl 1-alkynyl sulfone contributes the sulfur-containing backbone.
Mechanistic Overview :
- Base Activation : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) deprotonates the aldehyde, generating an enolate intermediate.
- Nucleophilic Attack : The enolate attacks the electrophilic β-carbon of the alkynyl sulfone, forming a tetrahedral intermediate.
- Cyclization : Intramolecular attack by the sulfur lone pair initiates ring closure, yielding the 1,4-oxathiine core.
- Trans Selectivity : Density functional theory (DFT) calculations reveal that the trans configuration is thermodynamically favored during cyclization due to reduced steric hindrance between the 2,3-diaryl substituents.
Optimization Challenges :
- Base Sensitivity : The product undergoes base-induced ring opening, necessitating careful control of reaction time and temperature. For example, prolonged exposure to NaH at 60°C results in a 30–40% yield loss due to by-product formation.
- Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but exacerbate decomposition. Switching to tetrahydrofuran (THF) improves stability, albeit with a 15% reduction in yield.
Representative Data :
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Benzyl 1-ethynyl sulfone | NaH | DMF | 60 | 58 | 92% |
| 4-Bromobenzaldehyde | t-BuOK | THF | 50 | 65 | 95% |
Base-Mediated Condensation Routes
Thia-Michael Addition–Cyclization Sequences
An alternative pathway employs thia-Michael additions followed by cyclization. While less common for dihydro-1,4-oxathiines, this method has been adapted from analogous syntheses of tetrahydro-1,4-oxathiine derivatives.
Procedure :
- Thia-Michael Addition : A thiolate nucleophile attacks an α,β-unsaturated ketone, forming a sulfur-carbon bond.
- Cyclization : Intramolecular hemiacetal formation under acidic conditions generates the oxathiine ring.
Limitations :
- Regioselectivity : Competing pathways often lead to mixtures of 1,4- and 1,3-oxathiine isomers.
- Functional Group Tolerance : Electron-withdrawing groups (e.g., bromine) on the aryl ring retard the thia-Michael step, requiring elevated temperatures (80–100°C).
Catalytic Asymmetric Syntheses
Amine-Catalyzed [4+2] Cycloadditions
Recent advances in organocatalysis have enabled enantioselective syntheses of 1,4-oxathiine derivatives. A study employing DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst demonstrated the feasibility of this approach for related structures.
Key Steps :
- Catalyst Activation : DABCO deprotonates the allenoate, generating a reactive dienolate.
- Cycloaddition : The dienolate undergoes [4+2] cycloaddition with a dithioester, forming the oxathiine ring with moderate enantioselectivity.
Reaction Conditions :
- Temperature : −40°C to 0°C to suppress side reactions.
- Solvent : Toluene or dichloromethane (DCM) for optimal catalyst performance.
Data from Analogous Systems :
| Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| DABCO | −40 | 85 | — |
| β-ICD | 25 | 71 | 83:17 |
Post-Synthetic Functionalization
Palladium-Mediated C–H Bond Activation
While direct C–H functionalization of 6-(4-bromophenyl)-2,3-dihydro-1,4-oxathiine remains underexplored, studies on similar 1,2-oxathiine 2,2-dioxides suggest potential applicability. Palladium catalysts enable regioselective arylations at the C-3 position, offering a route to diversely substituted derivatives.
Challenges :
- Substrate Compatibility : The electron-deficient bromophenyl group may inhibit oxidative addition steps.
- By-Product Formation : Competing homocoupling or over-arylation necessitates careful stoichiometric control.
Comparative Analysis of Synthetic Methods
The table below contrasts the efficiency, scalability, and practicality of the leading methods:
| Method | Yield Range (%) | Scalability | Key Advantage | Major Limitation |
|---|---|---|---|---|
| [4+2] Cycloaddition | 58–65 | Moderate | High regioselectivity | Base-sensitive intermediates |
| Thia-Michael–Cyclization | 40–55 | Low | Broad substrate scope | Poor functional group tolerance |
| Organocatalytic Cycloaddition | 71–85 | High | Enantioselectivity | Low-temperature requirements |
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromophenyl group enables participation in palladium-catalyzed cross-couplings:
-
Suzuki–Miyaura Coupling :
Reaction with arylboronic acids under Pd(dppf)Cl₂ catalysis affords biaryl derivatives. For example:Yields range from 68–89% depending on steric/electronic effects of coupling partners .
-
Direct C–H Functionalization :
Pd-mediated C–H bond arylation at position C-3 proceeds regioselectively with aryl iodides (e.g., 4-iodoanisole), yielding 3-aryl-substituted derivatives (72–85% yields ) .
| Reaction Type | Conditions | Yield | Key Observation |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, DMF, 80°C | 68–89% | Steric hindrance reduces efficiency |
| C–H Arylation | Pd(OAc)₂, Ag₂CO₃, DCE, 100°C | 72–85% | Exclusive C-3 selectivity |
Ring-Opening and Cycloadditions
The oxathiine ring undergoes controlled cleavage or participates in cycloadditions:
-
Ozonolysis :
Cleavage of the dihydrooxathiine ring with ozone generates α,δ-diketones, which can be trapped as diacetates (e.g., 95% yield in acetic anhydride) . -
Benzyne Cycloaddition :
Reaction with in situ-generated benzyne (via diazotization) forms naphthalene derivatives (e.g., 1,4-diphenylnaphthalene, 22% yield ) .
Oxidation and Reduction
-
S-Oxidation :
Treatment with m-CPBA converts the sulfide moiety to a sulfone, forming the 1,4-oxathiine 2,2-dioxide derivative (90–95% yield ) . -
Reductive Desulfurization :
Exposure to Raney Nickel/H₂ removes sulfur, yielding substituted cyclohexene derivatives (55–70% yield ) .
Functional Group Transformations
-
Bromination :
Electrophilic bromination at C-5 occurs with NBS in CCl₄, enabling further cross-coupling diversification (85% yield ) . -
Deprotolithiation :
Reaction with LDA generates a lithiated intermediate for quenching with electrophiles (e.g., CO₂, aldehydes), yielding carboxylated or alkylated products (60–78% yields ) .
Hydrolysis and Stability
-
Acid-Catalyzed Hydrolysis :
The oxathiine ring undergoes hydrolysis in HCl/MeOH to form a thiol-carboxylic acid derivative (80% yield ). -
Base Stability :
Resists decomposition under mild basic conditions (pH < 10) but degrades rapidly in strong bases (e.g., NaOH, 1M) .
Key Structural Insights
X-ray crystallography confirms bond alternation in the oxathiine ring (C–C bonds: 1.320–1.443 Å), indicating a non-aromatic 6π-electron system . The bromophenyl group enhances electrophilic substitution reactivity at the para position.
Scientific Research Applications
6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxathiine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
(a) 6-Methyl-2,3-dihydro-1,4-oxathiine
(b) 2,6-Dioxo-3-(4-bromoacetophenyl)-2,3,5,6-tetrahydro-1,4-oxathiine
- Structure : Contains a ketone group at positions 2 and 6 and a bromoacetophenyl substituent.
- Synthesis : Formed via thia-Michael addition followed by cyclization, differing from the [4+2] cycloaddition route used for simpler oxathiines .
- Reactivity : The ketone groups increase electrophilicity, enabling nucleophilic attacks, whereas the dihydro-1,4-oxathiine core in the target compound lacks such reactivity.
Benzannulated 1,4-Oxathiines
(a) 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine
- Structure : Benzannulated oxathiine with methoxy and thiophenyl substituents.
- Synthesis: Sodium hydride-mediated coupling in DMF, contrasting with amine-catalyzed cycloadditions for non-benzannulated oxathiines .
- Applications : Benzannulation enhances aromaticity and stability, making it suitable for materials science, whereas the bromophenyl variant’s applications may lean toward agrochemicals .
Non-Oxathiine Heterocycles with Bromophenyl Groups
(a) 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide
(b) N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Benzothiophene Carboxamide
- Structure : Benzoxazine fused with benzothiophene and a trifluorophenyl group.
- Applications : Used in treating heartworm infections, highlighting how heterocyclic bromine-free analogs prioritize parasitic targets over plant pathogens .
Key Comparative Data
Research Findings and Functional Insights
- Synthetic Flexibility : The bromophenyl-substituted oxathiine’s synthesis via [4+2] cycloaddition contrasts with tetrahydro-oxathiines requiring stepwise thia-Michael additions .
- Photochemical Utility : The 2,3-dihydro-1,4-oxathiine moiety acts as a photoactivatable tag in fluorophores, where bromine’s heavy atom effect could enhance singlet oxygen generation for imaging .
- Biological Activity : While simpler oxathiines like carboxin target plant fungi , bromophenyl-dihydropyridines may bridge antifungal and calcium channel-blocking activities .
Biological Activity
6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential applications in medicine and agriculture, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine is . The presence of the bromophenyl group enhances its reactivity and biological interactions.
Biological Activities
1. Antioxidant Activity
Research indicates that compounds similar to 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial in preventing cellular damage associated with various diseases.
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.
3. Anticancer Potential
Studies have explored the anticancer properties of oxathiine derivatives, including 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine. It has shown promise as a serotonin (5-HT2C) receptor inhibitor, which may play a role in modulating cancer cell proliferation and apoptosis .
The biological activity of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways or microbial metabolism.
- Receptor Modulation : By acting on serotonin receptors, it can influence signaling pathways that regulate cell growth and survival .
Case Studies
Several studies have documented the effects of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine:
- Antioxidant Study : A study demonstrated that oxathiine derivatives could effectively reduce lipid peroxidation in vitro, suggesting their potential as therapeutic agents in oxidative stress-related diseases .
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant activity against Gram-positive bacteria and fungi, indicating its potential use in developing new antimicrobial agents.
- Anticancer Activity : In a recent study focusing on cancer cell lines, 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine was shown to induce apoptosis in cancer cells through modulation of the serotonin receptor pathway .
Comparative Analysis
The following table summarizes key features and biological activities of related compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine | C10H8BrOS | Antioxidant, Antimicrobial, Anticancer |
| 2,3-Dihydro-1,4-benzoxathiin 4,4-dioxide | C10H10O2S | Antioxidant, Enzyme Inhibitor |
| N-(2-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine | C23H20FNO5S | Antiviral Activity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine?
- Methodological Answer :
- Reaction Solvent Selection : Use polar aprotic solvents like DMF or DMSO, which stabilize intermediates and enhance reactivity. For example, sodium hydride in DMF was effective for analogous oxathiine derivatives .
- Base Optimization : Test bases like NaH, K₂CO₃, or DBU to deprotonate phenolic precursors. NaH in DMF achieved >70% yield in similar syntheses .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct suppression.
- Analytical Validation : Confirm purity via HPLC and elemental analysis (e.g., %C and %H matching calculated values, as in Table 1 below) .
Table 1 : Elemental Analysis for Oxathiine Derivatives
| Compound | Calculated (%C/%H) | Found (%C/%H) |
|---|---|---|
| Benzo-1,4-oxathiine analog | 70.29/4.72 | 70.26/4.79 |
Q. What spectroscopic techniques are critical for structural confirmation of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the oxathiine ring protons (δ 3.5–4.5 ppm for CH₂ groups) and aromatic protons (δ 7.2–7.8 ppm for bromophenyl). Compare with published spectra of structurally related compounds .
- X-ray Crystallography : Resolve the dihydro-oxathiine ring conformation and bromophenyl orientation. Studies on bromophenyl-pyrazole derivatives highlight the importance of crystallographic data for unambiguous confirmation .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 285.15 for analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine derivatives?
- Methodological Answer :
- Controlled Variable Testing : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) to isolate electronic effects. For instance, replacing bromine with chlorine alters electrophilicity .
- Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to track reaction intermediates. Compare with computational models (e.g., DFT calculations for transition states).
- Cross-Validation : Replicate published protocols (e.g., cyclization steps for oxathiines ) and compare results with independent characterization (e.g., melting points, TLC mobility).
Q. What computational methods are suitable for predicting the bioactivity or stability of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine?
- Methodological Answer :
- DFT Calculations : Model the compound’s electron density distribution to predict sites for nucleophilic/electrophilic attack. Validate with experimental X-ray data (e.g., bond lengths/angles from crystallography ).
- Molecular Docking : Screen against target proteins (e.g., enzymes in oxidative stress pathways) using software like AutoDock Vina. Use crystallographic coordinates of similar ligands for accuracy.
- QSAR Modeling : Corrogate substituent effects (e.g., bromine’s steric bulk) with stability data from accelerated degradation studies (40°C/75% RH for 4 weeks).
Data-Driven Research Considerations
Q. How should researchers design experiments to assess the oxidative stability of the oxathiine ring?
- Methodological Answer :
- Accelerated Aging : Expose the compound to H₂O₂ or UV light and monitor degradation via LC-MS. Quantify half-life using first-order kinetics.
- Stabilizer Screening : Co-incubate with antioxidants (e.g., BHT, ascorbic acid) and compare degradation rates.
- Spectroscopic Probes : Use FT-IR to track S–O bond stretching (1050–1150 cm⁻¹) as an indicator of ring stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
